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Compound of Interest

Compound Name: Sdz nkt 343

Cat. No.: B071355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Sdz nkt 343, a selective non-

peptide antagonist of the neurokinin-1 (NK1) receptor, across different species. The data

presented is compiled from preclinical studies and aims to facilitate an objective assessment of

the compound's performance.

Quantitative Efficacy Data
Sdz nkt 343 has demonstrated high potency at the human and guinea-pig NK1 receptors, with

a significantly lower affinity for the rat NK1 receptor.[1][2] This variation in potency across

species is a critical consideration for the translation of preclinical findings. The following table

summarizes the key quantitative data on the efficacy of Sdz nkt 343.
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Species Assay Type
Tissue/Cell
Line

Measured
Parameter

Sdz nkt 343
Efficacy

Other NK1
Antagonists
(for
comparison
)

Human

[3H]-

Substance P

Binding

Assay

Transfected

Cos-7 cell

membranes

expressing

human NK1

receptor

IC50
0.62 ± 0.11

nM[1][2]

FK888: 2.13

± 0.04 nM

(Ki), CP

99,994: 0.96

± 0.20 nM

(Ki), SR

140,333: 0.15

± 0.06 nM

(Ki), RPR

100,893: 1.77

± 0.41 nM

(Ki)[1]

[3H]-

Substance P

Binding

Assay

- Ki 0.16 nM -

Substance P-

induced Ca2+

elevation

U373MG

cells

Reduction in

maximum

[Ca2+]i

Effective

reduction
-

Rat

[3H]-

Substance P

Binding

Assay

Whole

forebrain

membranes

IC50 451 ± 139 nM -

Guinea Pig [Sar9]SP

sulphone-

induced

contraction

Isolated ileum IC50 1.60 ± 0.94

nM

CP 99,994:

2.90 ± 0.7

nM, SR

140,333: 0.14

± 0.02 nM,

RPR

100,893: 11.4
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± 2.9 nM, FK

888: 2.4 ±

0.83 nM

[Sar9]SP

sulphone-

evoked

bronchoconst

riction

Anesthetized

guinea pigs

(in vivo)

Reduction in

bronchoconst

riction

70%

reduction at

0.4 mg/kg

(i.v.)

-

Neuropathic

&

Inflammatory

Pain Models

-
Analgesic

activity

Potent oral

activity
-

Key Experimental Protocols
Below are the methodologies for the key experiments cited in this guide.

[3H]-Substance P Binding Assay
This competitive binding assay is used to determine the affinity of a compound for the NK1

receptor.

Tissues/Cells: Membranes from transfected Cos-7 cells expressing the human NK1 receptor

or whole forebrain membranes from rats were used.

Radioligand: [3H]-Substance P is used as the radiolabeled ligand that binds to the NK1

receptor.

Procedure: The cell membranes are incubated with a fixed concentration of [3H]-Substance

P and varying concentrations of the test compound (Sdz nkt 343 or other antagonists).

Measurement: The amount of radioactivity bound to the membranes is measured. The

concentration of the test compound that inhibits 50% of the specific binding of [3H]-

Substance P is determined as the IC50 value. Non-specific binding is determined in the

presence of a high concentration of unlabeled substance P.
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Guinea-Pig Isolated Ileum Contraction Assay
This ex vivo assay assesses the functional antagonism of the NK1 receptor by measuring the

inhibition of smooth muscle contraction.

Tissue Preparation: A segment of the guinea-pig ileum is isolated and mounted in an organ

bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at a

constant temperature and aerated.

Agonist: A selective NK1 receptor agonist, such as [Sar9]SP sulphone, is used to induce

contractions of the ileum.

Procedure: The tissue is allowed to equilibrate, and then cumulative concentration-response

curves to the agonist are generated in the absence and presence of various concentrations

of Sdz nkt 343.

Measurement: The contractile responses are recorded isometrically. The IC50 value is

calculated as the concentration of Sdz nkt 343 that produces a 50% inhibition of the

maximum contraction induced by the agonist.

In Vivo Bronchoconstriction in Anesthetized Guinea
Pigs
This in vivo model evaluates the efficacy of Sdz nkt 343 in a physiological system.

Animal Model: Anesthetized guinea pigs are used.

Procedure: The animals are instrumented to measure airway resistance. Bronchoconstriction

is induced by intravenous administration of the NK1 receptor agonist [Sar9]SP sulphone.

Sdz nkt 343 is administered intravenously prior to the agonist challenge.

Measurement: The increase in airway resistance (bronchoconstriction) is measured. The

efficacy of Sdz nkt 343 is determined by its ability to reduce the agonist-evoked

bronchoconstriction, expressed as a percentage reduction at a specific dose.

Signaling Pathways and Experimental Workflow
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The following diagrams illustrate the NK1 receptor signaling pathway and a general

experimental workflow for evaluating NK1 receptor antagonists.
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Click to download full resolution via product page

Caption: NK1 Receptor Signaling Pathway Antagonized by Sdz nkt 343.
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Caption: General Workflow for Evaluating NK1 Receptor Antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071355#cross-species-comparison-of-sdz-nkt-343-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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